
5-chloro-N-cyclopentylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopentylfuran-2-carboxamide, also known as CPPC, is a chemical compound that has been studied for its potential use in scientific research. This molecule has been shown to have interesting properties, including its ability to interact with certain receptors in the brain. In
Mechanism of Action
5-chloro-N-cyclopentylfuran-2-carboxamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, glutamate. The exact mechanism by which 5-chloro-N-cyclopentylfuran-2-carboxamide modulates mGluR4 is not fully understood, but it is thought to involve an interaction with a specific site on the receptor.
Biochemical and Physiological Effects:
Activation of mGluR4 by 5-chloro-N-cyclopentylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. These include the inhibition of neurotransmitter release, the reduction of synaptic plasticity, and the modulation of neuronal excitability. These effects are thought to be mediated by the regulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Advantages and Limitations for Lab Experiments
5-chloro-N-cyclopentylfuran-2-carboxamide has several advantages as a research tool. It is a selective and potent activator of mGluR4, which allows for the investigation of the specific effects of mGluR4 activation. It is also stable and easy to handle, which makes it suitable for use in various experimental paradigms. However, there are also some limitations associated with the use of 5-chloro-N-cyclopentylfuran-2-carboxamide. For example, its effects may be context-dependent and may vary depending on the experimental conditions used.
Future Directions
There are several future directions for research on 5-chloro-N-cyclopentylfuran-2-carboxamide. One area of interest is the investigation of its potential therapeutic effects in neurological disorders. Another area of interest is the exploration of its effects on other signaling pathways and receptors. Additionally, the development of more selective and potent mGluR4 agonists may lead to the discovery of new therapeutic targets and treatments for neurological disorders.
In conclusion, 5-chloro-N-cyclopentylfuran-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. Its ability to selectively activate mGluR4 has made it a valuable tool for investigating the role of this receptor in various neurological disorders. Further research is needed to fully understand the potential therapeutic effects of 5-chloro-N-cyclopentylfuran-2-carboxamide and to explore its effects on other signaling pathways and receptors.
Synthesis Methods
5-chloro-N-cyclopentylfuran-2-carboxamide can be synthesized by reacting cyclopentylamine with furan-2-carboxylic acid chloride in the presence of a base. This reaction results in the formation of 5-chloro-N-cyclopentylfuran-2-carboxamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-chloro-N-cyclopentylfuran-2-carboxamide has been studied for its potential use as a research tool in neuroscience. This compound has been shown to selectively activate the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and anxiety disorders.
properties
IUPAC Name |
5-chloro-N-cyclopentylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSMLZSLBBDQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

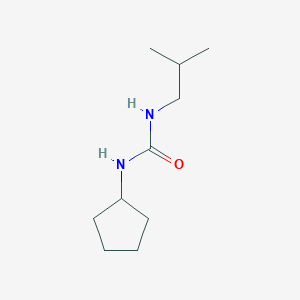
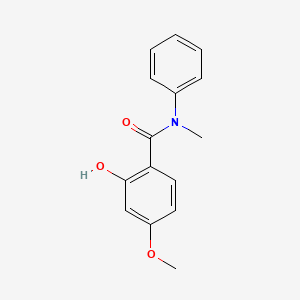

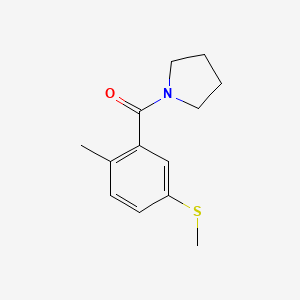

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
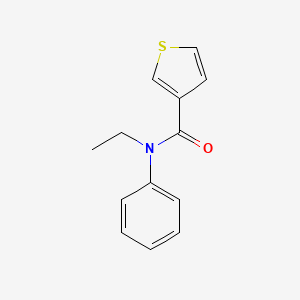
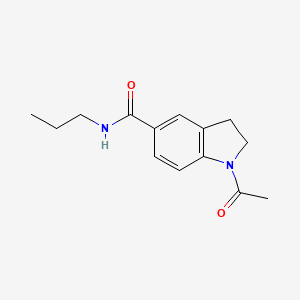
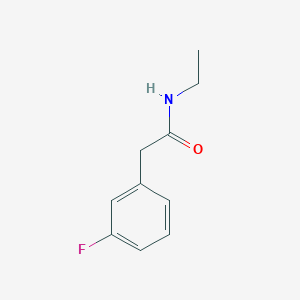
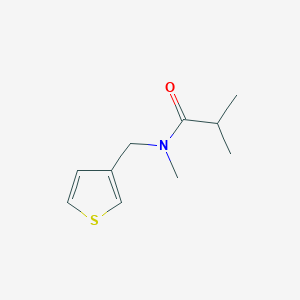
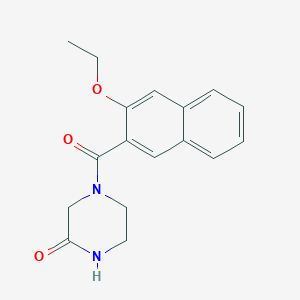

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)
